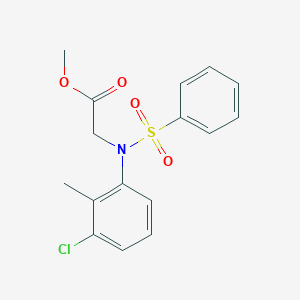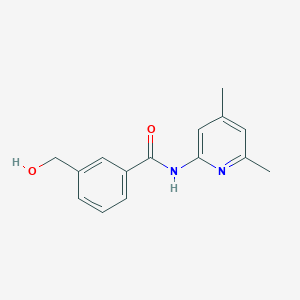
DL-Lysine-4,4,5,5-d4 dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DL-Lysine-4,4,5,5-d4 dihydrochloride is a labeled amino acid derivative . It is a preparation of a deuterated Lysine . This derivative is deuterated at the 4 and 5 positions of the Lysine side-chain, and is a racemate of the two possible Lysine enantiomers . It has been described as a useful mass spectrometry reference against the natural amino acid for studying histone acetylation dynamics and other post-translational modifications and for identifying and quantifying protein methylation sites .
Molecular Structure Analysis
The molecular formula of this compound is C6H10D4N2O2 2HCl . The molecular weight is 223.13 . It is a racemate of the two possible Lysine enantiomers .Chemical Reactions Analysis
This compound is used in lysine three-plex experiments to generate peptides with 4-Da mass shifts, compared to peptides generated with light lysine .Applications De Recherche Scientifique
Enzymatic Substrate and Protein Metabolism
DL-Lysine-4,4,5,5-d4 dihydrochloride serves as a substrate in enzymatic reactions to study protein and peptide metabolism. The preparation and properties of new chromogenic substrates for trypsin, highlighting the synthesis and properties of substrates hydrolyzed by trypsin, demonstrate the compound's utility in enzymatic assays where hydrolysis can be monitored colorimetrically (Erlanger, Kokowsky, & Cohen, 1961). This application is pivotal in understanding enzymatic specificity and kinetics, contributing significantly to biochemistry and molecular biology research.
Fluorescent Membrane Staining
Research into the structural selectivity of fluorescent compounds for membrane studies has identified DL-Lysine-derivatives as potential candidates. Dansyl lysine, a fluorescent compound, exhibits higher solubility in synthetic membranes with low cholesterol content, enhancing fluorescence intensity in specific membrane environments. This property suggests its application in studying cell membrane structures, lipid-phase equilibria, and compositional heterogeneity, providing insights into biological membrane dynamics (Humphries & Lovejoy, 1983).
Synthesis from Precursors
The compound has been synthesized from precursors like 1,1,1,5-tetrachloropentane, showcasing a multi-step synthesis process. This synthesis path not only demonstrates the compound's preparation but also its application in organic chemistry research for developing methodologies for amino acid synthesis. The overall yield from tetrachloropentane to DL-lysine monohydrochloride highlights the challenges and efficiencies in synthetic chemistry (Saotome & Kodaira, 1962).
Lysine Metabolism and Derivatives
Studies on lysine metabolism have used labeled lysine dihydrochloride to explore protein and peptide metabolic pathways. Such research provides valuable insights into the metabolic fate of lysine in biological systems, contributing to our understanding of amino acid metabolism and its implications for health and disease (Borsook & Deasy, 1948).
Novel Applications in Biosynthesis and Structural Studies
The role of this compound extends into the biosynthesis of polymers and the study of amino acid interactions with other molecules. For example, the synthesis and characterization of poly(DL-lactic acid-co-L-lysine) random copolymer explore the copolymerization of amino acid-N-carboxy anhydride with lactic acid anhydrosulphite, opening avenues for biodegradable polymer research (Liu, Yuan, & Deng, 2003).
Mécanisme D'action
Target of Action
DL-Lysine-4,4,5,5-d4 dihydrochloride is a deuterium-labeled form of DL-Lysine . DL-Lysine is a racemic mixture of D-Lysine and L-Lysine . Lysine is an α-amino acid that is used in the biosynthesis of proteins .
Mode of Action
The compound is widely used in biochemical and biomedical research as a tracer for metabolic studies . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
As a deuterium-labeled form of Lysine, this compound is involved in the same biochemical pathways as Lysine. Lysine plays a crucial role in protein synthesis and metabolism .
Pharmacokinetics
As a deuterium-labeled compound, it is known to potentially affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The molecular and cellular effects of this compound’s action would be similar to those of Lysine, given that it is a deuterium-labeled form of Lysine . Lysine is known to have various benefits including treating herpes, increasing calcium absorption, reducing diabetes-related illnesses, and improving gut health .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
DL-Lysine-4,4,5,5-d4 dihydrochloride interacts with various enzymes, proteins, and other biomolecules. As a deuterated form of Lysine, it plays a significant role in the biosynthesis of proteins
Cellular Effects
The cellular effects of this compound are not well studied. As a derivative of Lysine, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is involved in the metabolic pathways of Lysine
Propriétés
IUPAC Name |
2,6-diamino-4,4,5,5-tetradeuteriohexanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/i1D2,2D2;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBURJFZIMRPCZ-RIZDZYNXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(C(=O)O)N)C([2H])([2H])CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


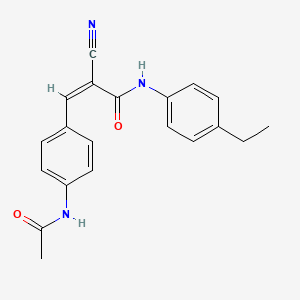

![2-[3-(4-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2973500.png)
![N-{[4-(furan-2-amido)phenyl]methyl}-1H-imidazole-1-carboxamide](/img/structure/B2973502.png)
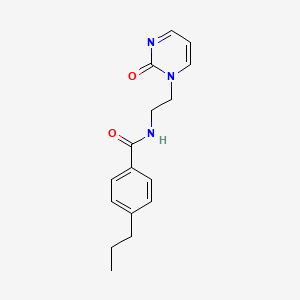
![(Z)-2-(5-bromo-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2973504.png)
![(Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2973505.png)
![N-[[5-benzylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2973506.png)
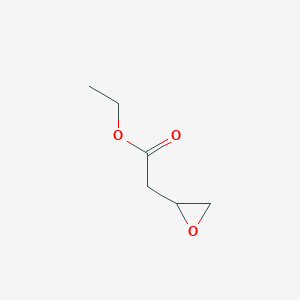
![4-[(1Z)-3-(naphthalen-2-yl)-3-oxoprop-1-en-1-yl]phenyl methanesulfonate](/img/structure/B2973508.png)
